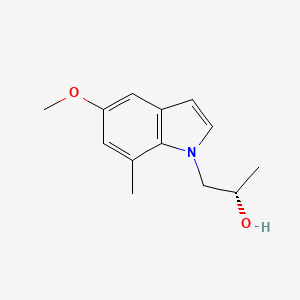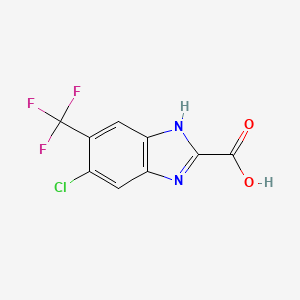
2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is a unique organic compound characterized by its biimidazole core structure with four amine groups attached at the 4, 4’, 5, and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with formaldehyde in the presence of a base, followed by cyclization to form the biimidazole core. The amine groups are then introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biimidazole derivatives, which can be tailored for specific applications by modifying the functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its versatile functionalization.
Wirkmechanismus
The mechanism of action of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological receptors in medicinal applications. The compound’s biimidazole core allows it to coordinate with metal centers, facilitating catalytic reactions. In biological systems, the amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4,4’-Biimidazolylidene]-2,2’,5,5’-tetraamine
- [2,2’-Biimidazolylidene]-4,4’,6,6’-tetraamine
- [2,2’-Biimidazolylidene]-4,4’,5,5’-tetrahydroxy
Uniqueness
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical and physical properties. This configuration allows for versatile functionalization and the formation of stable complexes, making it highly valuable in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
752210-89-2 |
|---|---|
Molekularformel |
C6H8N8 |
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
2-(4-amino-5-iminoimidazol-2-yl)-1H-imidazole-4,5-diamine |
InChI |
InChI=1S/C6H8N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-8H2,(H,11,12)(H3,9,10,13,14) |
InChI-Schlüssel |
CDYVBUNNTWVZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)C2=NC(=N)C(=N2)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)







![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
